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Compound Name:
acetic acid

Cat. No. B112778

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (4-
Amino-benzenesulfonylamino)-acetic acid. The document details the key analytical
techniques and expected spectroscopic data for the confirmation of its chemical structure.
Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform
Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented. While specific
experimental data for this compound is not extensively published, this guide synthesizes
expected values based on the known characteristics of N-sulfonylated amino acids and related
sulfonamide derivatives. This document is intended to serve as a practical resource for
researchers involved in the synthesis, characterization, and analysis of similar chemical
entities.

Chemical Structure and Properties

(4-Amino-benzenesulfonylamino)-acetic acid, also known by its IUPAC name 2-[(4-
aminophenyl)sulfonylamino]acetic acid, is a sulfonamide derivative of the amino acid glycine.[1]
Its fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula CsH10N204S PubChem[1]

Molecular Weight 230.24 g/mol PubChem[1]
2-(4-

IUPAC Name aminophenyl)sulfonylamino]ac PubChem[1]
etic acid

CAS Number 5616-30-8 PubChem[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of (4-Amino-benzenesulfonylamino)-acetic acid relies on a
combination of spectroscopic techniques. The following sections detail the expected data from
NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methylene protons of the acetic acid moiety, and the amine and sulfonamide protons.
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Chemical Shift (3)

. Multiplicity Number of Protons  Assignment
ppm (Predicted)
Aromatic (ortho to
~7.5 Doublet 2H
SO2)
Aromatic (ortho to
~6.6 Doublet 2H
NH2)
~5.8 Broad Singlet 2H -NH:z
~4.0 Singlet 2H -CHz-
~8.2 Broad Singlet 1H -SO2NH-
~12.5 Broad Singlet 1H -COOH

The carbon NMR spectrum provides information on the number of unique carbon

environments. PubChem indicates the existence of a 13C NMR spectrum for this compound.[1]

The predicted chemical shifts are tabulated below.

Chemical Shift (6) ppm (Predicted)

Carbon Assignment

~172 C=0 (Carboxylic acid)
~152 Aromatic C-NH:z

~130 Aromatic C-SO:2

~129 Aromatic CH (ortho to SO2)
~114 Aromatic CH (ortho to NH2)
~45 -CHa-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.
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Wavenumber (cm~?) . Functional Group
. Intensity .
(Predicted) Assignment

O-H stretch (Carboxylic acid),
3400-3200 Strong, Broad N-H stretch (Amine and

Sulfonamide)

3100-3000 Medium Aromatic C-H stretch

1710 Strong C=0 stretch (Carboxylic acid)
1600-1450 Medium Aromatic C=C stretch
1340-1310 Strong Asymmetric SOz stretch
1160-1140 Strong Symmetric SO: stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. PubChem indicates the existence of GC-MS data for this compound.[1]

m/z (Predicted) Interpretation
230 [M]* (Molecular ion)
156 [M - COOH - HJ*
108 [H2N-CeHa-SO2]*
92 [Hz2N-CeHa]*

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the
structural elucidation of (4-Amino-benzenesulfonylamino)-acetic acid.

NMR Spectroscopy

3.1.1. Sample Preparation
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Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de, as
the compound may have limited solubility in other common NMR solvents).

Transfer the solution to a 5 mm NMR tube.

3.1.2. *H NMR Acquisition

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Process the data by applying a Fourier transform, phasing the spectrum, and setting the
reference (e.g., TMS at O ppm or the residual solvent peak).

Integrate the signals to determine the relative number of protons.
3.1.3. 13C NMR Acquisition
e Use the same sample prepared for tH NMR.

e Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).[2]

e Set an appropriate number of scans to achieve a good signal-to-noise ratio, which may be
significantly higher than for tH NMR due to the low natural abundance of 13C.[2]

e Process the data similarly to the *H NMR spectrum.

FT-IR Spectroscopy (KBr Pellet Method)

e Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

o Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
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Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent pellet.

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm™1,

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of the amino acid derivative, a derivatization step is typically required
for GC-MS analysis.

3.3.1. Derivatization
e Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

e Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
trimethylchlorosilane (TMCS), to convert the acidic protons (carboxylic acid, amine, and
sulfonamide) to their trimethylsilyl (TMS) ethers and esters.

o Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

3.3.2. GC-MS Analysis

Inject an aliquot of the derivatized sample into the GC-MS system.

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Employ a temperature program to separate the components of the sample.

The mass spectrometer is typically operated in electron ionization (El) mode.

Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

Visualization of the Structural Elucidation Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of a novel

compound like (4-Amino-benzenesulfonylamino)-acetic acid.
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Caption: Workflow for the structural elucidation of (4-Amino-benzenesulfonylamino)-acetic

acid.

Potential Biological Significance

While specific biological activities for (4-Amino-benzenesulfonylamino)-acetic acid are not
widely reported, the broader class of N-sulfonylamino acid derivatives has been investigated
for various pharmacological properties. Notably, some have been identified as potent and

selective inhibitors of matrix metalloproteinases (MMPSs), such as MMP-2 and MMP-9, which
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are involved in cancer progression and metastasis.[3] The general biological activities of
sulfonamides are diverse, including antibacterial, anti-inflammatory, and anticancer effects.[2]

The diagram below illustrates a conceptual signaling pathway where a hypothetical N-
sulfonylamino acid derivative inhibits MMPs, thereby affecting downstream processes like cell
migration and invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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